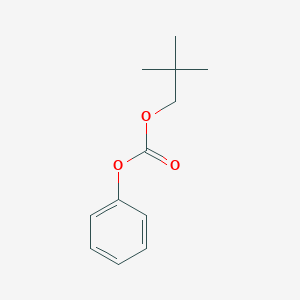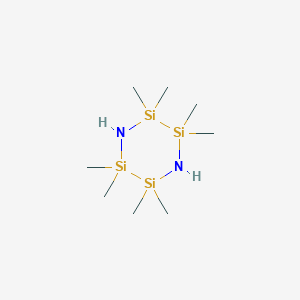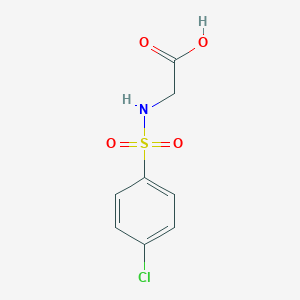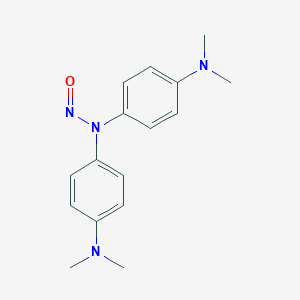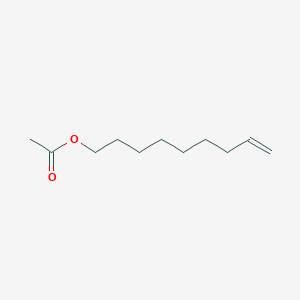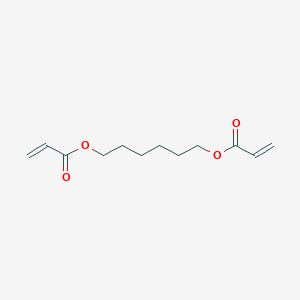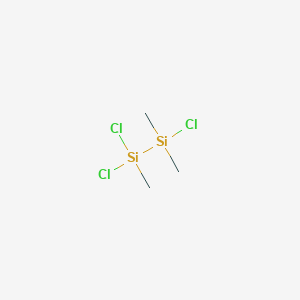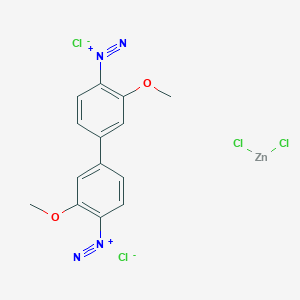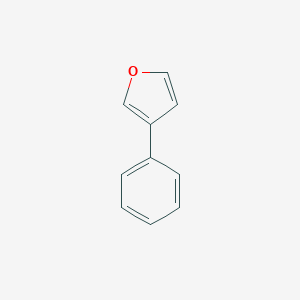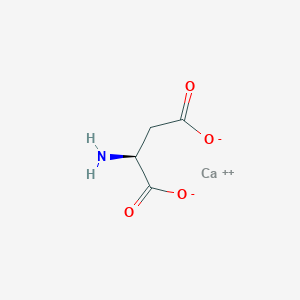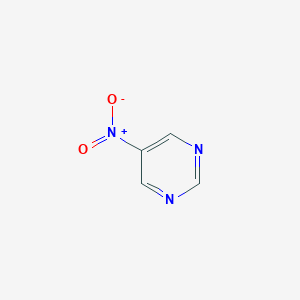
N-(4-氨基苯甲酰基)-L-谷氨酸二乙酯
描述
N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester is a chemical compound with the molecular formula C16H22N2O5 and a molecular weight of 322.36 g/mol . It is a derivative of L-glutamic acid, where the amino group of the glutamic acid is substituted with a 4-aminobenzoyl group, and both carboxyl groups are esterified with ethyl groups. This compound is known for its applications in peptide synthesis and various scientific research fields .
科学研究应用
N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and the development of novel compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that 4-aminobenzoic acid (paba), a structurally similar compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it is plausible that N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester may interact with similar targets.
Mode of Action
It is known that paba and its derivatives have exhibited various biological activities . For instance, the reduction of nitroblue tetrazolium (NBT) to formazan by folic acid and N-(4-aminobenzoyl) glutamic acid was studied . The reaction is considerably more rapid with folic acid and N-(4-aminobenzoyl) glutamic acid than with other amino acids .
Biochemical Pathways
It is known that paba is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it is plausible that N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester may affect similar pathways.
Pharmacokinetics
It is known that paba can be metabolized by either n-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid . Both these metabolic processes can take place to synthesize 4-acetamidohippuric acid .
Result of Action
It is known that the reduction of nitroblue tetrazolium (nbt) to formazan by folic acid and n-(4-aminobenzoyl) glutamic acid was studied . The reduction involves only one of the two tetrazolium rings of NBT .
Action Environment
It is known that the reaction of n-(4-aminobenzoyl) glutamic acid with nbt is considerably more rapid than with other amino acids , suggesting that the presence of other amino acids may influence the compound’s action.
生化分析
Biochemical Properties
It is known that 4-aminobenzoic acid, a related compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is plausible that N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester may interact with similar enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester can be synthesized through a multi-step process involving the esterification of L-glutamic acid followed by the introduction of the 4-aminobenzoyl group. The typical synthetic route involves the following steps:
Esterification: L-glutamic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form diethyl L-glutamate.
Industrial Production Methods
In industrial settings, the production of diethyl N-(4-aminobenzoyl)-L-glutamate may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can undergo reduction reactions to form amine derivatives.
Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Nitro derivatives of diethyl N-(4-aminobenzoyl)-L-glutamate.
Reduction: Amine derivatives.
Substitution: Carboxylic acids.
相似化合物的比较
N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester can be compared with other similar compounds, such as:
Diethyl N-(4-nitrobenzoyl)-L-glutamate: Similar structure but with a nitro group instead of an amino group.
Diethyl N-(4-methoxybenzoyl)-L-glutamate: Contains a methoxy group instead of an amino group.
Diethyl N-(4-chlorobenzoyl)-L-glutamate: Features a chloro group in place of the amino group.
These compounds share similar synthetic routes and chemical properties but differ in their reactivity and applications due to the presence of different substituents on the benzoyl group.
属性
IUPAC Name |
diethyl 2-[(4-aminobenzoyl)amino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-22-14(19)10-9-13(16(21)23-4-2)18-15(20)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10,17H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXFBLRRPYBPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-52-8 | |
| Record name | L-Glutamic acid, diethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q1: What is the significance of Diethyl N-(4-aminobenzoyl)-L-glutamate in antifolate drug design?
A: This compound provides the essential glutamate moiety found in many antifolates, including methotrexate and pemetrexed. This glutamate portion is crucial for binding to enzymes like TS and dihydrofolate reductase (DHFR), which are essential for folate metabolism and DNA synthesis in rapidly dividing cells like cancer cells. [, , ]
Q2: How does modifying the N10 position of Diethyl N-(4-aminobenzoyl)-L-glutamate-containing antifolates influence their activity?
A: Research indicates that the N10 substituent significantly impacts both the potency and selectivity of these antifolates. For instance, replacing the 10-methyl group of methotrexate with a propargyl group led to a compound (N-[14-[[(2-amino-4-hydroxy-6-quinazolinyl)methyl]-propargylamino]benzoyl]]-L-glutamic acid) exhibiting potent TS inhibition but reduced DHFR inhibition. [] Similarly, introducing a cyanomethyl group at the N10 position resulted in decreased activity compared to the N10-propargyl analogue. []
Q3: What strategies have been explored to improve the solubility of Diethyl N-(4-aminobenzoyl)-L-glutamate-based antifolates?
A: The 2-amino group in some quinazoline antifolates contributes to their poor solubility. Removing this group, as demonstrated with 2-desamino-10-propargyl-5,8-dideazafolic acid, resulted in a significant increase in solubility at various pH levels without completely abolishing TS inhibition. This improved solubility can potentially enhance cellular penetration and reduce renal toxicity associated with some antifolates. []
Q4: How does Diethyl N-(4-aminobenzoyl)-L-glutamate contribute to the formation of supramolecular gels?
A: Studies have shown that Diethyl N-(4-aminobenzoyl)-L-glutamate can act as a building block for supramolecular gels when combined with specific diacids or triacids in suitable organic solvents. The self-assembly process, driven by intermolecular interactions like hydrogen bonding and hydrophobic forces, leads to the formation of various nanostructures. [] The properties of these gels can be tailored by adjusting the solvent composition and the structure of the diacid/triacid used.
Q5: Beyond its role in anticancer drug development, what other applications does Diethyl N-(4-aminobenzoyl)-L-glutamate have?
A: The supramolecular gels formed using Diethyl N-(4-aminobenzoyl)-L-glutamate demonstrate promising applications in areas like wastewater treatment. Research has shown their ability to effectively adsorb model dyes from solutions. [] This finding opens doors for exploring their potential in environmental remediation strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



